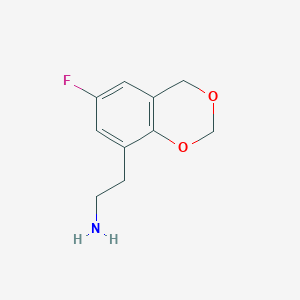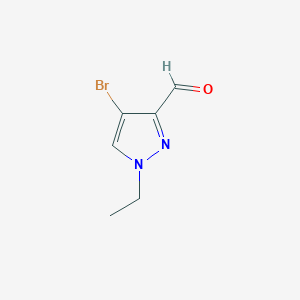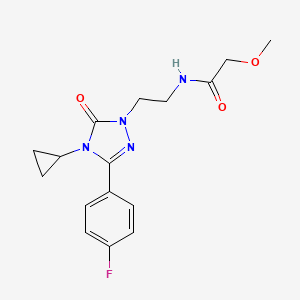
N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex. The presence of the triazole ring, a heterocyclic ring containing two nitrogen atoms and three carbon atoms, is a notable feature. The fluorophenyl and cyclopropyl groups are likely to influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar methoxyacetamide group and the fluorophenyl group could influence its solubility properties .Aplicaciones Científicas De Investigación
Herbicidal Activity
The triazolinone derivatives, closely related to the chemical structure , have been identified as potent inhibitors of protoporphyrinogen oxidase (Protox), a critical enzyme target for herbicides. The introduction of various pharmacophores into the triazolinone scaffold has led to compounds with significant herbicidal activities. For instance, certain cyclic imide-type triazolinones have shown promising results, displaying enhanced herbicidal effectiveness compared to other types. One compound, in particular, demonstrated comparable activity to the commercial herbicide sulfentrazone, highlighting its potential as a postemergent herbicide for controlling broadleaf weeds in rice fields (Luo et al., 2008).
Radiosynthesis for Metabolism Studies
In the domain of agricultural chemistry, specific chloroacetanilide and dichloroacetamide compounds, which share functional similarities with the compound , have been synthesized with high specific activity for investigating their metabolism and mode of action. Techniques such as reductive dehalogenation with tritium gas have been employed to achieve this, providing valuable insights into the behavior of these herbicides in biological systems (Latli & Casida, 1995).
Detection in Environmental Samples
Analytical methods have been developed to detect and quantify the presence of herbicides and their degradation products, including compounds like dimethenamid and flufenacet, in natural water sources. These methods employ solid-phase extraction and high-performance liquid chromatography, coupled with mass spectrometry, to achieve sensitivity and specificity in detecting these compounds at very low concentrations. This research is crucial for understanding the environmental impact and persistence of such herbicidal compounds (Zimmerman et al., 2002).
Antimicrobial Properties
Oxazolidinone derivatives, which share structural characteristics with the compound , have been explored for their unique mechanism in inhibiting bacterial protein synthesis. These compounds have demonstrated broad-spectrum antibacterial activities against a range of pathogens, including drug-resistant strains. The lack of cross-resistance with other antimicrobials and the unaffected activity by human serum make these derivatives promising candidates for treating various bacterial infections (Zurenko et al., 1996).
Synthesis and Structural Analysis
Research has also been conducted on the synthesis and crystal structure analysis of compounds containing the triazolylmethyl moiety, which is structurally related to the chemical . These studies provide insights into the molecular configurations, dihedral angles, and hydrogen bonding interactions within the crystal lattice, which are essential for understanding the chemical and physical properties of such compounds (Liang, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-24-10-14(22)18-8-9-20-16(23)21(13-6-7-13)15(19-20)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOLRIKOCLTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-methoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)
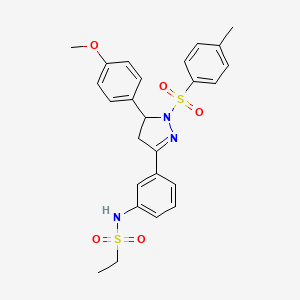
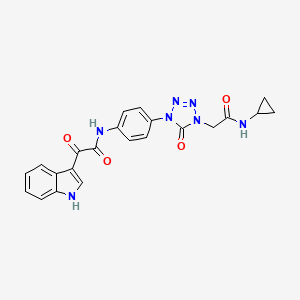

![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)
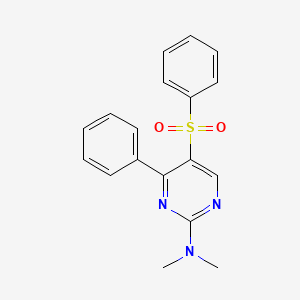
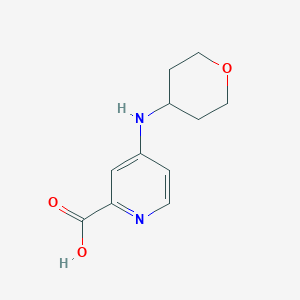


![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2546387.png)
